molecular formula C27H26ClN3O3 B2998505 4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one CAS No. 1018162-89-4

4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B2998505
CAS No.: 1018162-89-4
M. Wt: 475.97
InChI Key: VXSMTTUEYIFBGU-UHFFFAOYSA-N
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Description

The compound 4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one is a structurally complex molecule featuring a benzimidazole core linked to a pyrrolidin-2-one ring via a 2-hydroxypropyl spacer.

Properties

IUPAC Name

4-[1-[3-(4-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-18-5-4-6-21(13-18)30-15-19(14-26(30)33)27-29-24-7-2-3-8-25(24)31(27)16-22(32)17-34-23-11-9-20(28)10-12-23/h2-13,19,22,32H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSMTTUEYIFBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one (CAS No. 1110972-23-0) is a complex organic molecule with potential therapeutic applications. Its structure includes a benzimidazole core, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.

  • Molecular Formula : C21H24ClN3O3
  • Molecular Weight : 401.89 g/mol
  • CAS Number : 53828-36-7

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.15 μM in inhibiting cell growth in the SJSA-1 cell line, indicating potent antiproliferative activity . The mechanism of action appears to involve the upregulation of tumor suppressor proteins such as p53, enhancing apoptosis in cancer cells.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. In one study, derivatives with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted against other strains . The binding interactions with bovine serum albumin (BSA) suggest a pharmacological effectiveness that could be harnessed for therapeutic purposes.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It exhibited strong inhibitory activity against acetylcholinesterase (AChE) and urease . This suggests possible applications in treating conditions like Alzheimer's disease and urea cycle disorders.

Case Study 1: Anticancer Efficacy

A recent study evaluated the antiproliferative effects of a series of benzimidazole derivatives, including our compound of interest. The findings revealed that compounds with structural similarities showed significant inhibition of cell proliferation in cancer cell lines, attributed to their ability to induce apoptosis through p53 activation .

Case Study 2: Antibacterial Screening

In another investigation, several derivatives were screened for antibacterial properties. The results indicated that compounds featuring the chlorophenoxy and hydroxypropyl groups had enhanced activity against Gram-positive bacteria, suggesting that structural modifications can lead to improved antibacterial efficacy .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 Value (μM)Reference
AnticancerSJSA-1 Cell Line0.15
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AChE Inhibition-Strong
Urease Inhibition-Strong

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Benzimidazole-Pyrrolidinone Hybrids

Compounds 12, 13, and 14 (synthesized by Kristina Mi et al.) share structural similarities with the target molecule, particularly in their benzimidazole-pyrrolidinone backbone :

Compound Name/Structure Yield (%) Melting Point (°C) Key Structural Differences
12 : 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide 65 194–195 Acetohydrazide side chain instead of 4-chlorophenoxy group
13 : 4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone 53 138–139 Pyrazole-containing side chain
14 : N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide 67 204 (dec.) Pyrrole-acetamide substituent

Key Observations :

  • The target compound’s 4-chlorophenoxy-2-hydroxypropyl side chain distinguishes it from 12–14, which feature hydrazide, pyrazole, or pyrrole groups. Such differences likely influence solubility, receptor affinity, and metabolic stability.
  • Higher yields (>65%) in 12 and 14 suggest that bulky or rigid substituents (e.g., acetamide) may improve synthetic efficiency compared to the target’s more complex side chain .
Pharmacological Analogues with Pyrrolidin-2-one Fragments

Compounds from Kulig et al. () highlight the role of pyrrolidin-2-one derivatives in modulating adrenergic receptors and cardiovascular activity :

Compound Name/Structure α1-AR pKi α2-AR pKi Antiarrhythmic ED50 (mg/kg) Hypotensive Duration
7 : 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one 7.13
18 : 1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one 7.29 >60 minutes
13 : 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one 1.0 (iv)

Key Comparisons :

  • The target compound’s 4-chlorophenoxy group may enhance α2-adrenoceptor (α2-AR) affinity, as seen in 18 (pKi = 7.29), compared to 7 (α1-AR pKi = 7.13) .
  • Antiarrhythmic activity (ED50 = 1.0 mg/kg in 13 ) is linked to ethoxy-phenyl groups, whereas the target’s 2-hydroxypropyl spacer might alter efficacy or selectivity .

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